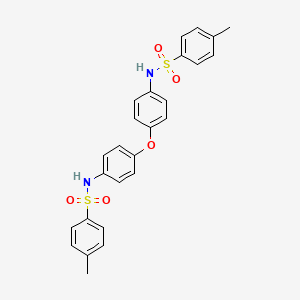![molecular formula C14H26O3 B14301075 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one CAS No. 116548-96-0](/img/structure/B14301075.png)
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanones It is characterized by a cyclohexanone ring substituted with a hexyl chain and a hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 1-bromohexane in the presence of a base to form 1-hexylcyclohexanone. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to introduce the hydroxyethoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The hexyl chain and cyclohexanone ring contribute to the compound’s overall hydrophobicity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler analog without the hexyl and hydroxyethoxy groups.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexanone ring.
1-Hexylcyclohexanone: Lacks the hydroxyethoxy group but has a similar hexyl chain.
Propriétés
Numéro CAS |
116548-96-0 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
2-[1-(2-hydroxyethoxy)hexyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-9-14(17-11-10-15)12-7-5-6-8-13(12)16/h12,14-15H,2-11H2,1H3 |
Clé InChI |
AJQPVFOOZDDASY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1CCCCC1=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)
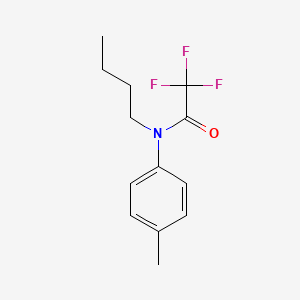

![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
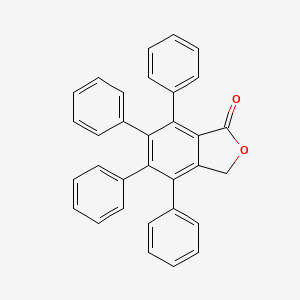
![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
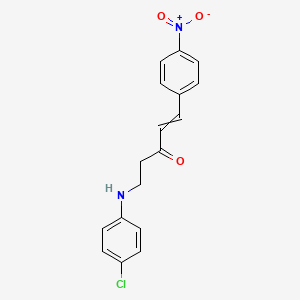
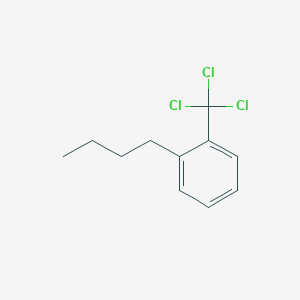
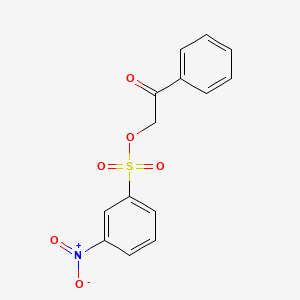
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)



